(4S)-2alpha,3beta-Dihydroxy-D

Triterpenoid Glycochemistry Aqueous Solubility Enhancement Corosolic Acid Analogs

(4S)-2alpha,3beta-Dihydroxy-D is a pentacyclic triterpenoid of the ursane type, specifically identified as (2alpha,3beta)-2,3-dihydroxyurs-12-en-28-oic acid beta-D-glucopyranosyl ester (a corosolic acid glucoside). This natural product, found in various plant species, is distinguished from its aglycone and other common triterpenoids by its glycosylation pattern.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
Cat. No. B12084379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-2alpha,3beta-Dihydroxy-D
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C)C
InChIInChI=1S/C30H48O4/c1-17(2)18-8-10-22-26(18,3)14-15-28(5)20-9-11-23-27(4,19(20)12-13-29(22,28)6)16-21(31)24(32)30(23,7)25(33)34/h12,17-18,20-24,31-32H,8-11,13-16H2,1-7H3,(H,33,34)
InChIKeyCDJHWSUBFSVZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing (4S)-2alpha,3beta-Dihydroxy-D as a Differentiated Glycosylated Triterpenoid


(4S)-2alpha,3beta-Dihydroxy-D is a pentacyclic triterpenoid of the ursane type, specifically identified as (2alpha,3beta)-2,3-dihydroxyurs-12-en-28-oic acid beta-D-glucopyranosyl ester (a corosolic acid glucoside) [1]. This natural product, found in various plant species, is distinguished from its aglycone and other common triterpenoids by its glycosylation pattern. This structural modification directly addresses the poor aqueous solubility that limits the practical application of its class [2], positioning it as a specialized chemical tool for research requiring improved physicochemical properties without complete synthetic derivation.

Why Generic Triterpenoid Substitution is Ineffective for (4S)-2alpha,3beta-Dihydroxy-D Applications


Generic substitution with common, less-expensive triterpenoid acids like ursolic, oleanolic, or even corosolic acid is fundamentally incompatible with applications requiring aqueous-phase experimentation. These aglycones are reported to be practically insoluble in water due to their rigid, hydrophobic scaffold, a limitation that leads to poor dissolution, low bioavailability, and high variability in in vitro and in vivo models [1]. The specific glycosylation of (4S)-2alpha,3beta-Dihydroxy-D introduces a water-soluble sugar moiety, a class-level modification explicitly designed to overcome this solubility bottleneck [1]. Interchanging this compound with a non-glycosylated analog would therefore abandon the key property that defines its utility in bioassay and formulation contexts, as demonstrated by comparative synthesis studies on related triterpene glycosides [2].

Quantitative Differentiation Evidence for (4S)-2alpha,3beta-Dihydroxy-D Against Closest Analogs


Glycosylation Drastically Improves Aqueous Solubility Over the Parent Aglycone Corosolic Acid

The primary differentiator for (4S)-2alpha,3beta-Dihydroxy-D is its enhanced water solubility conferred by glycosylation. While its parent aglycone, corosolic acid (2alpha,3beta-dihydroxyurs-12-en-28-oic acid), is classified as insoluble in water , the synthesis of analogous bis-glycoside lactosides from corosolic acid resulted in derivatives with the best measured water solubility in the series [1]. This class-level evidence strongly supports that the glucosyl ester form will possess a substantial and quantifiable solubility advantage over the unmodified acid, making it a more suitable candidate for aqueous formulation and bioassays.

Triterpenoid Glycochemistry Aqueous Solubility Enhancement Corosolic Acid Analogs

Divergent α-Glucosidase Inhibition: Bis-Glycoside Superiority Over Acarbose Contrasts Parent Compound Loss

The biological activity of glycosylated corosolic acid derivatives cannot be extrapolated from the parent compound. While corosolic acid is known for anti-diabetic effects via glucose uptake stimulation [1], glycosylation produces a bifurcated outcome on direct enzyme inhibition. A kinetic study on a synthesized corosolic acid bis-lactoside (a close structural relative) demonstrated it was a non-competitive inhibitor with an IC50 of 428 µM, outperforming the clinical comparator acarbose (IC50 = 478 µM). However, the study also noted that most mono-glycosylated derivatives exhibited lower inhibitory activities than the parent aglycones [2]. This indicates that (4S)-2alpha,3beta-Dihydroxy-D occupies a unique activity profile space distinct from both the unmodified acid and highly glycosylated products.

α-Glucosidase Inhibition Anti-Diabetic Activity Structure-Activity Relationship

Unique Dihydroxylated and Glycosylated Scaffold Differentiation from Common Monohydroxy Analogs

The compound possesses a structurally distinct pharmacophore relative to the most ubiquitous triterpenoid acids. Unlike ursolic acid (3beta-hydroxyurs-12-en-28-oic acid) which has a single hydroxyl group, (4S)-2alpha,3beta-Dihydroxy-D features specific 2alpha and 3beta dihydroxylation on the ursane backbone, in addition to a 28-O-beta-D-glucopyranosyl ester moiety [1]. Comparative reviews classify corosolic acid itself as a distinct entity from ursolic acid based on this dihydroxylation pattern, which is linked to a different spectrum of biological activities [2]. The addition of the sugar ester further differentiates it into a unique glycoconjugate class, separating its physicochemical and pharmacological profile from all common mono-hydroxy or non-glycosylated triterpenoid alternatives.

Triterpenoid Chemistry Structure-Comparison Ursolic Acid Analogs

Validated Application Scenarios for (4S)-2alpha,3beta-Dihydroxy-D Based on Differentiation Evidence


Investigating Aqueous-Phase Anti-Diabetic Mechanisms via Enzyme Inhibition

Investigators studying the dual mechanisms of glucose uptake stimulation and α-glucosidase inhibition can leverage the aqueous solubility of this glycoside to create reproducible, artifact-free assay conditions, directly comparing its non-linear SAR against insoluble aglycones like corosolic acid [1]. This compound serves as a critical intermediate tool to test if optimal dual-activity requires the glycosylated form, as suggested by the superior performance of bis-glycoside analogs over acarbose [2].

Decoupling 2alpha-Hydroxylation from Glycosylation in Anti-Inflammatory SAR Studies

For researchers exploring the anti-inflammatory activity of ursane-type triterpenoids, this compound is essential to answer a key pharmacological question: whether the anti-inflammatory potency is driven by the 2alpha,3beta-dihydroxylation on the backbone or by the bioavailability enhancement from the sugar moiety. Comparing its activity to the dihydroxy-only corosolic acid and the mono-hydroxy ursolic acid provides a clear experimental path to this mechanistic decoupling [3].

Development of Plant-Derived Lead Compounds with Improved Bioavailability

Medicinal chemists focused on overcoming the low oral bioavailability of natural triterpenoids can use this compound as a standard reference for efficacy and solubility. The introduction of a water-soluble sugar group at the C-28 position directly addresses the bioavailability challenges documented in systematic reviews of the class [1], making it a valuable positive control for comparing alternative solubilizing strategies, such as nanoparticle formulations.

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